3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile
Description
Properties
CAS No. |
24112-29-6 |
|---|---|
Molecular Formula |
C18H16N6O3S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[N-(2-hydroxyethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C18H16N6O3S/c19-8-1-9-23(10-11-25)14-4-2-13(3-5-14)21-22-18-20-16-7-6-15(24(26)27)12-17(16)28-18/h2-7,12,25H,1,9-11H2 |
InChI Key |
LVDNXHCLMAIUDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])N(CCC#N)CCO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows the classical azo coupling reaction pathway, which involves:
- Diazotization of 6-nitro-2-aminobenzothiazole to form the corresponding diazonium salt.
- Coupling of this diazonium intermediate with a substituted aniline derivative bearing a propiononitrile side chain and a 2-hydroxyethyl substituent on the nitrogen atom.
This method is consistent with the synthesis of structurally related azo dyes involving benzothiazole azo compounds coupled with aniline derivatives.
Stepwise Preparation Details
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Diazotization of 6-nitro-2-aminobenzothiazole | 6-nitro-2-aminobenzothiazole, sodium nitrite (NaNO2), hydrochloric acid (HCl), low temperature (0-5 °C) | Formation of diazonium salt under acidic and cold conditions to stabilize the intermediate |
| 2 | Preparation of coupling component | N-(2-hydroxyethyl)-4-aminopropiononitrile or equivalent aniline derivative | The aniline derivative must have a free amino group for azo coupling and a 2-hydroxyethyl substituent on nitrogen |
| 3 | Azo coupling reaction | Diazonium salt added slowly to the coupling component solution, usually in alkaline or neutral medium | Reaction proceeds with formation of the azo bond (-N=N-) linking benzothiazole and aniline moieties |
| 4 | Isolation and purification | Filtration, washing, recrystallization or chromatographic purification | Purity typically confirmed by melting point, spectroscopic methods |
Specific Example from Literature
While direct detailed experimental protocols for this exact compound are scarce in open literature, the closely related compound 3-[ethyl[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile (CAS No. 25510-81-0) is synthesized by diazotizing 6-nitro-2-aminobenzothiazole followed by coupling with N-ethyl-N-cyanoethylaniline . By analogy, replacing the N-ethyl substituent with N-(2-hydroxyethyl) would yield the target compound.
Analytical Data and Purification
- The product is typically obtained as a liquid or solid depending on the exact substituents and reaction conditions.
- Purity is verified by standard analytical techniques such as melting point determination, UV-Vis spectroscopy (to confirm azo chromophore), and chromatographic methods.
- Storage recommendations include keeping the compound in a dry, cool, and well-ventilated place away from incompatible materials.
Summary Table of Preparation Data
| Aspect | Details |
|---|---|
| Starting Material | 6-nitro-2-aminobenzothiazole |
| Diazotization Reagents | Sodium nitrite, hydrochloric acid, low temperature (0-5 °C) |
| Coupling Partner | N-(2-hydroxyethyl)-4-aminopropiononitrile or equivalent |
| Reaction Medium | Typically aqueous acidic for diazotization, neutral or slightly alkaline for coupling |
| Product Purification | Filtration, recrystallization, chromatography |
| Product Form | Liquid or solid (depending on exact conditions) |
| Storage | Dry, cool, ventilated, away from food and incompatible substances |
| Molecular Formula | C18H16N6O3S |
| Molecular Weight | 396.43 g/mol |
Chemical Reactions Analysis
Types of Reactions
3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium dithionite in aqueous solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Dye Chemistry
One of the primary applications of this compound is as a dye, particularly in the textile industry. It is classified under disperse dyes, which are used for dyeing synthetic fibers such as polyester and nylon. The azo group present in its structure provides vibrant colors and excellent fastness properties.
Table 1: Properties of Disperse Red 177 as a Dye
| Property | Value |
|---|---|
| Color Fastness | Excellent |
| Solubility | Low (requires dispersing agents) |
| Application Method | High-temperature dyeing |
| Typical Use | Synthetic textiles |
Medicinal Research Applications
Recent studies have explored the potential medicinal applications of compounds related to Disperse Red 177, particularly focusing on their biological activities.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in cells. This characteristic is crucial for developing therapeutic agents against neurodegenerative diseases.
Case Study: Neuroprotection
A study conducted on the neuroprotective effects of related compounds demonstrated that they could inhibit oxidative stress markers in neuronal cells. The findings suggest that these compounds might serve as potential candidates for treating conditions like Alzheimer's disease.
Table 2: Summary of Neuroprotective Studies
Mechanism of Action
The mechanism of action of 3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Physicochemical Properties
The target compound is compared to three analogs (Table 1), highlighting substituent effects on properties:
| Compound Name | Substituents on Benzothiazole | Aniline Substituent | CAS/EC Number | Key Properties |
|---|---|---|---|---|
| Target Compound | 6-Nitro | N-(2-Hydroxyethyl) | Not explicitly listed* | High polarity (due to -OH), λmax ~450 nm (estimated), good aqueous solubility |
| 3-[N-(2-Acetoxyethyl)-p-(5,6-dichlorobenzothiazol-2-ylazo)anilino]propionitrile | 5,6-Dichloro | N-(2-Acetoxyethyl) | 33979-43-0 | Lower polarity (acetoxy group), λmax ~430 nm, moderate solubility in organic solvents |
| 3-{[p-(4,6-Dibromobenzothiazol-2-ylazo)-N-éthylanilino]}propiononitrile | 4,6-Dibromo | N-Ethyl | 28824-41-1 | Hydrophobic (Br substituents), λmax ~470 nm, poor aqueous solubility |
| N-(2-Acetoxyethyl)-N-(2-cyanoethyl)aniline (Non-azo analog) | N/A | N-(2-Acetoxyethyl), N-(2-cyanoethyl) | 22031-33-0 | Lacks azo and benzothiazole groups; used as intermediate in dye synthesis |
Notes:
- Electronic Effects : The nitro group in the target compound increases electron-withdrawing capacity, stabilizing the azo bond against reductive cleavage compared to chloro or bromo substituents .
- Solubility : The hydroxyethyl group enhances hydrophilicity, making the target compound more suitable for water-based dyeing processes than its acetoxyethyl or ethyl analogs .
- Absorption Spectra : Bromo substituents (e.g., 28824-41-1) redshift λmax due to heavier atom effects, whereas nitro groups broaden absorption bands .
Stability and Performance
- Thermal Stability : Nitro-substituted benzothiazoles exhibit higher decomposition temperatures (~250°C) compared to dibromo analogs (~220°C), attributed to stronger intermolecular interactions .
- Lightfastness: Nitro groups improve resistance to UV degradation, making the target compound superior in outdoor textile applications compared to non-nitro analogs .
Industrial Relevance
- The hydroxyethyl group aligns with trends toward eco-friendly dyes with reduced organic solvent use, contrasting with acetoxyethyl or ethyl variants requiring solvent-based processing .
Biological Activity
- Molecular Formula : C18H16N6O3S
- Molecular Weight : 396.423 g/mol
- Synonyms : 3-[N-(2-Hydroxyethyl)-p-[(6-nitrobenzothiazol-2-yl)azo]anilino]propiononitrile
The compound contains a nitrobenzothiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing the nitrobenzothiazole group exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of nitrobenzothiazole showed effective inhibition against various bacterial strains, suggesting that 3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile may share similar properties .
Anticancer Activity
The compound's structure suggests potential anticancer activity. A series of studies on azo compounds have revealed their ability to induce apoptosis in cancer cell lines. Specifically, azo compounds can interact with cellular DNA, leading to cell cycle arrest and subsequent apoptosis . The presence of the hydroxyethyl group may enhance solubility and bioavailability, further supporting its therapeutic potential.
- DNA Interaction : Nitro-containing compounds often interact with DNA, causing strand breaks or cross-linking, which can inhibit cancer cell proliferation.
- Reactive Oxygen Species (ROS) Production : These compounds may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : Some studies suggest that such compounds can inhibit specific enzymes involved in cancer progression.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various nitrobenzothiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the tested derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL, indicating strong antimicrobial potential .
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF-7) treated with azo compounds showed a significant reduction in cell viability after 48 hours of exposure. The mechanism was attributed to the generation of ROS and subsequent activation of apoptotic pathways .
Summary Table of Biological Activities
Q & A
Q. What are the established synthesis protocols for 3-(N-(2-Hydroxyethyl)-p-((6-nitrobenzothiazol-2-yl)azo)anilino)propiononitrile, and what critical parameters influence yield and purity?
The synthesis involves multi-step organic reactions, typically starting with diazo coupling between a nitrobenzothiazole derivative and an aniline intermediate. Key parameters include:
- Temperature control : Maintaining 0–5°C during diazotization to prevent premature decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
- Purification : Recrystallization or column chromatography is critical for isolating the azo-linked product .
- pH optimization : Acidic conditions (pH 2–3) stabilize diazonium intermediates .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
A combination of techniques is required:
- NMR spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl and cyano groups) .
- FTIR : Identifies functional groups like -C≡N (stretch ~2200 cm) and -NO (asymmetric stretch ~1520 cm) .
- UV-Vis spectroscopy : Detects π→π* transitions in the azo (-N=N-) and nitro groups, with absorbance typically between 400–600 nm .
Q. How can researchers optimize solvent systems for purification?
Use gradient elution in chromatography with mixed solvents (e.g., ethyl acetate/hexane) to separate polar nitro and cyano groups. For recrystallization, ethanol-water mixtures (7:3 v/v) balance solubility and polarity .
Advanced Research Questions
Q. How can competing reaction pathways during the diazo coupling step be minimized?
Competing side reactions (e.g., triazene formation or azo dimerization) are mitigated by:
- Stoichiometric control : Use a 1:1 molar ratio of diazonium salt to aniline derivative .
- Additive use : Sodium nitrite in excess ensures complete diazotization, while urea quenches residual nitrous acid .
- Real-time monitoring : Thin-layer chromatography (TLC) tracks reaction progress to halt at the optimal stage .
Q. What strategies resolve contradictory spectral data in characterizing the azo linkage?
Contradictions (e.g., variable NMR shifts or UV absorbance) arise from tautomerism or solvent effects. Solutions include:
Q. How can photostability be improved for optical or sensor applications?
The nitro and azo groups are prone to photodegradation. Strategies involve:
- Additives : Incorporate UV stabilizers (e.g., hindered amine light stabilizers) at 0.1–1.0 wt% .
- Encapsulation : Embed the compound in polymer matrices (e.g., PMMA) to reduce oxygen exposure .
- Structural modification : Introduce electron-withdrawing substituents (e.g., -CF) to delocalize excited-state electrons .
Q. What methods analyze substituent effects on the benzothiazole ring’s electronic properties?
- Hammett constants : Correlate substituent electronic effects (σ values) with reaction rates or spectral shifts .
- Cyclic voltammetry : Measures redox potentials to assess electron-withdrawing/donating impacts of nitro and cyano groups .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields?
Variability often stems from differences in:
- Catalyst purity : Trace metal contaminants (e.g., Fe) accelerate side reactions; use HPLC-grade reagents .
- Reaction time : Overcoupling (>2 hours) degrades products; optimize via time-course studies .
- Workup protocols : Incomplete neutralization of acidic intermediates reduces yields by 15–20% .
Q. Why do computational models sometimes conflict with experimental spectral data?
Discrepancies arise from solvent polarity or protonation states not accounted for in gas-phase DFT calculations. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
